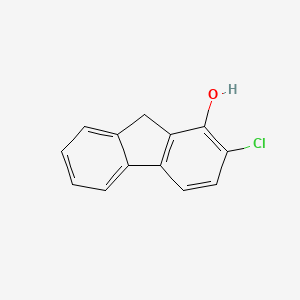
2-Chloro-9H-fluoren-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9H-fluoren-1-OL is a chemical compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons that have a wide range of applications in organic synthesis and materials science. The compound this compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the fluorene backbone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-fluoren-1-OL typically involves the chlorination of 9H-fluoren-1-OL. One common method is the reaction of 9H-fluoren-1-OL with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9H-fluoren-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-9H-fluoren-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-9H-fluoren-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and hydroxyl group allows for specific interactions with molecular targets, influencing the compound’s activity and potency.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-1-OL: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,7-Dichloro-9H-fluoren-1-OL: Contains an additional chlorine atom, which can further influence its reactivity and applications.
9-Fluorenone: An oxidized form of fluoren-1-OL, used in different chemical contexts.
Uniqueness
2-Chloro-9H-fluoren-1-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
103170-52-1 |
|---|---|
Molecular Formula |
C13H9ClO |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-9H-fluoren-1-ol |
InChI |
InChI=1S/C13H9ClO/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6,15H,7H2 |
InChI Key |
SASXBPIACULSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















